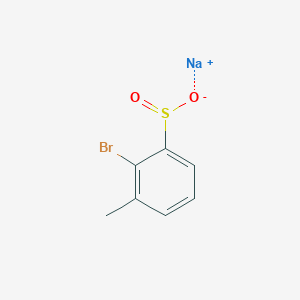

Sodium 2-bromo-3-methylbenzene-1-sulfinate

Description

Properties

Molecular Formula |

C7H6BrNaO2S |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

sodium;2-bromo-3-methylbenzenesulfinate |

InChI |

InChI=1S/C7H7BrO2S.Na/c1-5-3-2-4-6(7(5)8)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

RNRUFNGIRWMNEA-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)[O-])Br.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 2 Bromo 3 Methylbenzene 1 Sulfinate

Conventional Routes via Reduction of Sulfonyl Chlorides

The most established method for preparing sodium arylsulfinates is the reduction of the corresponding arylsulfonyl chloride. This two-step process begins with the chlorosulfonation of the parent arene, 2-bromotoluene (B146081), to produce 2-bromo-3-methylbenzene-1-sulfonyl chloride, followed by a reduction of the sulfonyl chloride group to the sulfinate salt.

Optimization of Stoichiometric Reducing Agents and Reaction Conditions

The reduction of 2-bromo-3-methylbenzene-1-sulfonyl chloride to its corresponding sodium sulfinate is a critical step that can be achieved using various stoichiometric reducing agents. The choice of reductant and the optimization of reaction conditions are paramount for maximizing yield and purity. Commonly employed reagents include sodium sulfite (B76179) (Na₂SO₃) and zinc dust. rsc.org

The reaction with sodium sulfite is typically performed in an aqueous medium, often with a co-solvent to aid solubility. rsc.org The stoichiometry between the sulfonyl chloride and sodium sulfite is a key parameter; an excess of the reducing agent is generally used to ensure complete conversion. Temperature and pH are also crucial, with the reaction often carried out under basic conditions (using sodium bicarbonate) at elevated temperatures (70–80 °C) to facilitate the reaction. rsc.org

Alternatively, reduction using zinc dust offers a potent method, particularly under neutral or slightly acidic conditions. The optimization here involves managing the reaction's exothermicity and ensuring efficient mass transfer, as it is a heterogeneous reaction.

Below is a table summarizing typical conditions for these stoichiometric reductions.

| Reducing Agent | Typical Solvent System | Temperature | Key Parameters to Optimize |

| Sodium Sulfite (Na₂SO₃) | Water / Ethanol | 70-80 °C | Reagent stoichiometry, pH (controlled with NaHCO₃), reaction time |

| Zinc Dust (Zn) | Water / Dioxane | Room Temp. to 50 °C | Particle size of Zinc, pH, rate of addition of sulfonyl chloride |

| Sodium Borohydride (NaBH₄) | Isopropanol / Water | 0-25 °C | Stoichiometry, solvent ratio, temperature control |

Scalability Considerations and Process Intensification in Preparation

Scaling up the synthesis of sodium 2-bromo-3-methylbenzene-1-sulfinate from laboratory to industrial production requires careful consideration of safety, efficiency, and environmental impact. The initial chlorosulfonation step to produce the sulfonyl chloride precursor is particularly hazardous on a large scale due to the use of highly corrosive reagents like chlorosulfonic acid. mdpi.com Process intensification strategies, such as the use of continuous flow reactors, can mitigate these risks by minimizing the volume of hazardous materials at any given time and allowing for better thermal control. mdpi.com

For the reduction step, scalability challenges include managing the heat generated (exothermicity), handling large volumes of solvents, and ensuring efficient product isolation. When using sodium sulfite, the reaction produces gaseous byproducts that must be safely managed. google.com Process intensification can be achieved by optimizing reaction concentration to reduce solvent waste and developing robust crystallization and filtration methods for isolating the final product with high purity and yield. nih.gov Automated continuous systems can improve spacetime yield and reduce operator exposure to hazardous chemicals. mdpi.com

Modern Approaches Employing Sulfur Dioxide Surrogates

To circumvent the often harsh conditions required for preparing and reducing sulfonyl chlorides, modern synthetic methods have focused on the direct insertion of a sulfinate moiety into an aromatic ring using stable sources of sulfur dioxide.

Utilization of DABSO (1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) with Organometallic Precursors

A highly effective modern route to aryl sulfinates involves the reaction of an organometallic precursor with a sulfur dioxide surrogate, most notably DABSO (1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). organic-chemistry.orgacs.org DABSO is a stable, easy-to-handle solid that releases sulfur dioxide upon reaction. acs.org

The synthesis of this compound via this method would begin with the formation of an organometallic reagent from a suitable precursor, such as 1,2-dibromo-3-methylbenzene or 2-bromo-3-methyliodobenzene. This is typically a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li). acs.orgnih.gov The organometallic compound is then reacted with DABSO, which inserts SO₂ to form the corresponding metal sulfinate. organic-chemistry.orgacs.org This reaction is generally fast and proceeds in high yield at room temperature. acs.orgresearchgate.net

The versatility of this method is a significant advantage, as it is compatible with a wide range of functional groups on the aromatic ring. organic-chemistry.org

| Organometallic Precursor | Reagent for Formation | SO₂ Source | General Yield Range | Reference |

| Aryl Grignard (ArMgBr) | Mg turnings | DABSO | Good to Excellent | acs.orgnih.gov |

| Aryllithium (ArLi) | n-BuLi or t-BuLi | DABSO | Good to Excellent | acs.org |

| Arylboronic Acid (ArB(OH)₂) | (with catalyst) | DABSO | Moderate to Good | nih.gov |

Regioselective Sulfination through C-H Functionalization Strategies

Direct C-H functionalization represents a frontier in organic synthesis, aiming to form C-S bonds without the need for pre-functionalized starting materials like aryl halides. acs.org Achieving regioselective sulfination of 2-bromotoluene to yield the desired 2-bromo-3-methyl isomer is challenging due to the presence of multiple potential reaction sites on the aromatic ring.

Strategies to control regioselectivity often rely on transition-metal catalysis, using directing groups to guide the catalyst to a specific C-H bond. acs.org For instance, a directing group temporarily attached at the ortho position to the methyl group could potentially steer a ruthenium or palladium catalyst to functionalize the C-H bond at the desired position. While specific protocols for the direct C-H sulfination of 2-bromotoluene to this specific isomer are not widely reported, the general principles of transition-metal-catalyzed C-H activation offer a promising, though complex, future direction. rsc.orgnih.gov

Exploration of Latent or Masked Sulfinate Precursors

Another advanced strategy involves the use of "masked" or "latent" sulfinate precursors. These are stable molecules that contain a protected sulfinate group, which can be revealed or "unmasked" under specific conditions late in a synthetic sequence. nih.govacs.org This approach is particularly valuable when the sulfinate functionality itself is not compatible with other reaction conditions in a multi-step synthesis. researchgate.net

One common masked sulfinate is a hydroxymethyl sulfone, which can be prepared by reacting an aryl halide with sodium hydroxymethanesulfinate (Rongalite). nih.govresearchgate.net This aryl hydroxymethyl sulfone is stable to various conditions but can be treated with a base to eliminate formaldehyde (B43269) and generate the aryl sulfinate in situ. nih.govresearchgate.net Another example involves β-ester sulfones, which can also be unmasked with a base to release the sulfinate. acs.org

| Masked Precursor Type | Reagent for Formation | Unmasking Condition | Key Advantage | Reference |

| Aryl Hydroxymethyl Sulfone | Rongalite | Base (e.g., Et₃N) | Inexpensive reagent, mild unmasking | nih.govresearchgate.net |

| β-Ester Sulfones | SMOPS or similar | Base (e.g., NaOMe) | Widely used in industry, stable precursor | nih.govacs.org |

| Benzothiazole Sulfones | 2-Mercaptobenzothiazole | Reducing Agent (e.g., NaBH₄) | Stable crystalline solids, clean conversion | rsc.org |

Emerging Electrochemical and Photochemical Synthesis Pathways

Anodic Oxidation Processes for Sulfinate Generation

Electrochemical methods present a powerful and environmentally benign alternative to conventional chemical redox reactions, as they utilize electric current to drive chemical transformations. The generation of sulfinates through anodic oxidation is an area of growing interest. While direct anodic oxidation of the corresponding thiol or disulfide precursors to the sulfinate is a plausible route, a more common and controlled electrochemical approach involves the reduction of sulfonyl chlorides.

For the synthesis of this compound, a relevant electrochemical method is the reduction of 2-bromo-3-methylbenzene-1-sulfonyl chloride. This process typically occurs at a cathode in an electrochemical cell. The reaction involves the transfer of two electrons to the sulfonyl chloride, leading to the cleavage of the sulfur-chlorine bond and the formation of the sulfinate anion. The sodium salt is then obtained by using a sodium-based supporting electrolyte or through a simple work-up with a sodium salt.

A general representation of this electrochemical reduction is as follows:

ArSO₂Cl + 2e⁻ → ArSO₂⁻ + Cl⁻

This method avoids the use of stoichiometric chemical reducing agents, which are often hazardous and produce significant waste. The selectivity and efficiency of the reaction can be fine-tuned by controlling parameters such as the electrode material, solvent, supporting electrolyte, and applied potential. Research in the broader field of electrosynthesis of organosulfur compounds supports the feasibility of this approach for a variety of substituted arylsulfonyl chlorides. rsc.orgresearchgate.net

Another emerging electrochemical strategy that could be adapted for the synthesis of this compound is the nickel-catalyzed electrochemical sulfinylation of aryl halides. This method utilizes an inexpensive nickel catalyst and sulfur dioxide (SO₂) as the sulfur source. The reaction would involve the electrochemical reduction of a nickel(II) precursor to a catalytically active nickel(0) species, which then undergoes oxidative addition with 2-bromo-3-methyl-iodobenzene (or a more reactive halide). Subsequent reaction with SO₂ and further reduction steps would generate the desired sulfinate. This approach is particularly attractive as it starts from readily available aryl halides.

Visible-Light-Mediated Sulfination Methodologies

Photochemical methods, particularly those utilizing visible light, have gained significant traction in organic synthesis due to their mild reaction conditions and unique reactivity. These methods often employ a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates.

The synthesis of aryl sulfinates, and more commonly the subsequent sulfones, via visible-light-mediated pathways often involves the coupling of an aryl halide with a sulfur dioxide surrogate or a sulfinate salt. For the preparation of this compound, a plausible approach would be the photoredox-catalyzed reaction of a suitable 2-bromo-3-methyl-substituted aryl precursor with a source of sulfur dioxide.

One such strategy involves a dual catalytic system, combining a photoredox catalyst with a nickel catalyst. In this scenario, the excited state of the photocatalyst would reduce a nickel(II) precatalyst to a nickel(I) or nickel(0) species. This species would then react with an aryl halide, such as 1-bromo-2-iodo-3-methylbenzene, through an oxidative addition. The resulting arylnickel complex could then react with a sulfur dioxide surrogate, like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to form the arylsulfinate.

A general catalytic cycle for such a transformation is depicted below:

Photoexcitation: The photocatalyst (PC) absorbs visible light to reach an excited state (PC*).

Reductive Quenching: The excited photocatalyst is reduced by an electron donor, or it can directly reduce the nickel precatalyst.

Catalytic Cycle: The low-valent nickel species reacts with the aryl halide and the SO₂ source to form the product and regenerate the nickel catalyst.

Recent studies have demonstrated the successful visible-light-mediated cross-coupling of aryl halides with sodium sulfinates to produce sulfones, a reaction that proceeds through an arylsulfonyl radical intermediate generated from the sulfinate. rsc.orgmdpi.comresearchgate.net While the direct synthesis and isolation of the sulfinate under these conditions is less common, the principles can be adapted. For instance, a palladium-catalyzed, gas- and reductant-free process for the conversion of aryl halides into ammonium (B1175870) sulfinates using DABSO has been reported, which could potentially be adapted to a photochemical system. nih.gov

The following table summarizes the key features of these emerging synthetic methodologies:

| Methodology | Precursor | Key Reagents/Conditions | Advantages | Potential Challenges for Specific Compound |

| Anodic Oxidation (Reduction of Sulfonyl Chloride) | 2-bromo-3-methylbenzene-1-sulfonyl chloride | Electrochemical cell, cathode, supporting electrolyte | Avoids chemical reductants, high atom economy, tunable selectivity | Availability of the specific sulfonyl chloride precursor |

| Visible-Light-Mediated Sulfination | 1-bromo-2-iodo-3-methylbenzene | Photocatalyst, light source (e.g., blue LED), SO₂ surrogate (e.g., DABSO) | Mild reaction conditions, high functional group tolerance, sustainable energy source | Potential for side reactions (e.g., formation of sulfone), optimization of catalysts and conditions required |

These emerging electrochemical and photochemical routes offer promising alternatives for the synthesis of this compound, aligning with the principles of green chemistry by reducing waste and avoiding harsh reagents. Further research and optimization are needed to develop specific and high-yielding protocols for this particular compound.

Mechanistic Investigations of Reactivity Pathways Involving Sodium 2 Bromo 3 Methylbenzene 1 Sulfinate

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective methods for the construction of complex molecular architectures. Sodium 2-bromo-3-methylbenzene-1-sulfinate has emerged as a valuable coupling partner in these reactions, owing to its stability, ease of handling, and unique reactivity profile. The sulfinate moiety can be readily extruded as sulfur dioxide (SO₂), facilitating the formation of new chemical bonds at the sulfonylated carbon atom.

Palladium-Catalyzed Desulfinative Cross-Coupling for C-C Bond Formation

Palladium-catalyzed desulfinative cross-coupling reactions represent a powerful tool for the construction of biaryl and substituted aromatic compounds. researchgate.net In these reactions, this compound serves as an aryl source, coupling with a variety of organic halides or triflates to form a new C-C bond with the concomitant loss of SO₂. acs.orgnih.gov The general catalytic cycle for these reactions is believed to involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the sulfinate salt, extrusion of SO₂, and reductive elimination to afford the desired biaryl product and regenerate the active palladium(0) catalyst. nih.gov

Recent studies have provided significant insights into the mechanism of these reactions. For instance, it has been demonstrated that the reduction of the palladium(II) precatalyst to the active palladium(0) species can be mediated by the homocoupling of two sulfinate substrates. nih.gov Furthermore, novel palladium sulfinate complexes have been synthesized and characterized, confirming their role as competent intermediates in the catalytic cycle. nih.gov

The choice of ligand plays a critical role in the efficiency and selectivity of palladium-catalyzed desulfinative cross-coupling reactions. icmpp.ro Ligands can influence the electronic and steric properties of the palladium center, thereby modulating its reactivity in the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. icmpp.ro For example, bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the formation of coordinatively unsaturated palladium(0) species, which are highly reactive towards oxidative addition. icmpp.ro

The speciation of the catalyst, which refers to the different forms of the catalyst present in the reaction mixture, is also a crucial factor. The active catalyst may exist in various forms, and understanding the equilibrium between these species is essential for optimizing reaction conditions. Detailed mechanistic studies, often employing a combination of experimental and computational techniques, are necessary to elucidate the precise role of ligand architecture and catalyst speciation in these complex catalytic systems. wildlife-biodiversity.com

Kinetic and spectroscopic studies are indispensable tools for unraveling the intricate details of catalytic cycles. wildlife-biodiversity.comuni-saarland.de By monitoring the reaction progress over time and identifying the key intermediates, it is possible to determine the rate-determining step and gain a deeper understanding of the reaction mechanism. For example, in the palladium-catalyzed desulfinative cross-coupling of aryl halides and sulfinate salts, kinetic analysis has been used to establish the turnover-limiting step for different classes of sulfinate reagents. nih.gov

For carbocyclic sulfinates, the oxidative addition complex of the aryl bromide is the resting state intermediate, and transmetalation is the turnover-limiting step. nih.gov In contrast, for pyridine (B92270) sulfinates, a chelated palladium(II) sulfinate complex formed after transmetalation is the resting state intermediate, and the loss of SO₂ from this complex is the turnover-limiting step. nih.gov These findings highlight the subtle yet significant influence of the substrate structure on the reaction mechanism.

| Catalyst System | Substrate | Key Intermediate | Rate-Determining Step |

| Pd(OAc)₂/PCy₃ | Carbocyclic Sulfinate | Aryl Bromide Oxidative Addition Complex | Transmetalation |

| Pd(OAc)₂/PCy₃ | Pyridine Sulfinate | Chelated Pd(II) Sulfinate Complex | SO₂ Extrusion |

Copper-Catalyzed C-S and C-N Coupling Transformations

Copper-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative to their palladium-catalyzed counterparts, particularly for the formation of C-S and C-N bonds. nih.gov this compound can participate in these reactions, serving as a source of the 2-bromo-3-methylphenyl group for the formation of diaryl sulfides and N-aryl compounds. These transformations are often carried out under milder reaction conditions and can tolerate a wider range of functional groups compared to palladium-catalyzed methods. scispace.com

The Chan-Lam coupling is a copper-catalyzed reaction that enables the formation of C-N and C-O bonds by coupling amines or alcohols with boronic acids. organic-chemistry.org While the original Chan-Lam reaction does not directly involve sulfinates, the underlying mechanistic principles can be extended to related copper-catalyzed transformations involving this compound. The proposed mechanism for Chan-Lam type reactions typically involves the formation of a copper(II) complex, followed by transmetalation with the coupling partner and reductive elimination to afford the desired product. researchgate.net

Recent computational and experimental studies on related systems have provided further insights into the Chan-Lam coupling mechanism. nih.gov These studies suggest that the reaction proceeds via transmetalation of the arylboronic acid, followed by coordination of the nucleophile, deprotonation, disproportionation, and reductive elimination. nih.gov The specific pathway can be influenced by the nature of the ligand, the solvent, and the electronic properties of the substrates.

As with palladium catalysis, ligands play a crucial role in modulating the reactivity and selectivity of copper-catalyzed coupling reactions. researchgate.net In the context of C-S and C-N bond formation, ligands can influence the coordination environment of the copper center, thereby affecting the rates of key elementary steps in the catalytic cycle. For example, the use of specific nitrogen-based ligands can be critical for achieving high yields in the synthesis of α-alkyl-β-keto sulfones from aryl ketones and sodium sulfinates. scispace.com

The electronic and steric properties of the ligands can be fine-tuned to control the outcome of the reaction. nih.gov For instance, in the copper-catalyzed coupling of sulfenamides, a tridentate pybox ligand was found to favor C-N bond formation over the competing C-S bond formation by preventing the S,N-bis-chelation of the sulfenamide (B3320178) to the copper center. nih.gov This highlights the power of ligand design in directing the chemoselectivity of complex chemical transformations.

| Catalyst System | Ligand Type | Effect on Reactivity/Selectivity |

| CuBr₂ | DBU or 1,10-phenanthroline | Crucial for reactions with electron-donating groups on aryl ketones |

| Copper(II) | Tridentate Pybox | Favors C-N over C-S bond formation in sulfenamide coupling |

Nickel-Catalyzed Processes and Dual Catalysis Approaches

Nickel catalysis, often in concert with other catalytic systems, provides a powerful platform for the formation of carbon-sulfur bonds using aryl sulfinates like this compound. These methods are prized for their mild reaction conditions and broad functional group tolerance.

Synergistic Effects in Photoredox/Nickel Systems

A significant advancement in the utilization of aryl sulfinates has been the development of dual photoredox/nickel catalysis. rsc.orgrsc.org This synergistic approach enables the construction of aryl and heteroaryl sulfones from aryl halides and sulfinate salts at room temperature under base-free conditions. rsc.org The process typically involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) with the sulfinate salt. mdpi.comnih.gov

The general mechanism proceeds as follows: the excited photocatalyst oxidizes the aryl sulfinate anion (ArSO₂⁻) to generate a sulfonyl radical (ArSO₂•) and the reduced form of the photocatalyst. mdpi.com Concurrently, a Ni(0) catalyst undergoes oxidative addition with an aryl halide to form a Ni(II) intermediate. This Ni(II) species can then react with the sulfonyl radical to form a Ni(III) complex. mdpi.com Subsequent reductive elimination from the Ni(III) center furnishes the desired aryl sulfone product and regenerates the Ni(I) catalyst, which is then reduced back to Ni(0) by the reduced photocatalyst, completing both catalytic cycles. mdpi.com

This dual catalytic system showcases remarkable functional group tolerance, accommodating sensitive functionalities that might not withstand traditional, harsher sulfonylation methods. rsc.orgrsc.org The mild conditions, often at room temperature, are a direct result of the synergistic interplay between the photocatalyst, which facilitates the generation of the radical species under gentle conditions, and the nickel catalyst, which efficiently mediates the cross-coupling event. nih.gov

Stereochemical Control in Catalytic Cycles

Achieving stereochemical control in reactions involving highly reactive radical intermediates is a formidable challenge in synthetic chemistry. However, recent breakthroughs in dual nickel/photoredox catalysis have enabled the development of asymmetric transformations involving sulfonyl radicals. An enantioselective three-component carbosulfonylation of alkenes has been reported, which simultaneously forms a C-C and a C-S bond across a double bond with excellent levels of stereocontrol. nih.govacs.org

In these systems, a chiral ligand coordinated to the nickel center is responsible for inducing enantioselectivity. The proposed mechanism involves the initial generation of a sulfonyl radical from an aryl sulfinate via photoredox catalysis. This radical then adds to an alkene to produce a secondary alkyl radical. acs.orguzh.ch This alkyl radical is then captured by a chiral Ni(0) complex to form a chiral (alkyl)Ni(I) species. Oxidative addition of an aryl halide to this intermediate generates a high-valent (aryl)(alkyl)Ni(III) complex. The crucial stereochemistry-determining step is the subsequent reductive elimination, which forms the enantioenriched carbosulfonylation product. acs.orguzh.ch

The success of these reactions hinges on the ability of the chiral nickel complex to control the facial selectivity of the radical addition and/or the geometry of the final reductive elimination step. The development of such methodologies opens new avenues for the synthesis of complex, chiral sulfone-containing molecules. nih.gov

Radical-Mediated Transformations

The chemistry of this compound is dominated by its ability to serve as a precursor to the corresponding 2-bromo-3-methylphenylsulfonyl radical. This highly reactive intermediate can participate in a variety of transformations, offering a powerful tool for the construction of complex molecular architectures.

Generation and Reactivity of Sulfonyl Radicals from this compound

Sulfonyl radicals are readily generated from sodium aryl sulfinates through single-electron oxidation. rsc.org This process can be initiated by various means, including chemical oxidants, electrochemical methods, or, most notably, through photoredox catalysis as discussed previously. mdpi.comrsc.org Once formed, the 2-bromo-3-methylphenylsulfonyl radical is a versatile intermediate.

The reactivity of sulfonyl radicals is characterized by their ability to add to unsaturated systems such as alkenes and alkynes. nih.gov This addition is a key step in many sulfonylation reactions, leading to the formation of new carbon-sulfur bonds. The electrophilic nature of the sulfonyl radical makes it particularly reactive towards electron-rich C-C multiple bonds.

Single-Electron Transfer (SET) Mechanisms in Aryl Sulfinate Chemistry

Single-electron transfer (SET) is a fundamental process that underpins the generation of sulfonyl radicals from aryl sulfinates. In the context of photoredox catalysis, an excited-state photocatalyst with a sufficiently high reduction potential can accept an electron from the sulfinate anion (ArSO₂⁻) to generate the sulfonyl radical (ArSO₂•). nih.gov

The feasibility of this SET process can be predicted by comparing the reduction potential of the excited photocatalyst with the oxidation potential of the sulfinate. This principle allows for the rational design of reaction conditions to favor the generation of sulfonyl radicals. The SET event is often the initiating step in a cascade of reactions that ultimately leads to the desired sulfonylated product.

Chemo- and Regioselective Radical Additions to Unsaturated Systems

The addition of sulfonyl radicals to unsaturated systems, such as alkenes and alkynes, can be highly chemo- and regioselective. The regioselectivity of the addition is primarily governed by the stability of the resulting carbon-centered radical intermediate. In the case of styrenes, for example, the sulfonyl radical will preferentially add to the less substituted carbon of the double bond to generate a more stable benzylic radical. rsc.org

This predictable regioselectivity is a powerful feature of sulfonyl radical chemistry, allowing for the controlled synthesis of specific isomers. For instance, in the hydroxysulfonylation of alkenes, the sulfonyl group adds to one carbon of the double bond, and a hydroxyl group is installed at the adjacent carbon, with the regiochemical outcome being dictated by the initial radical addition step. rsc.org Furthermore, in reactions with 1,3-enynes, a radical-mediated three-component 1,4-sulfonylarylation has been developed, leading to the formation of tetrasubstituted allenes with high chemo- and regioselectivity. nih.gov

Below is a table summarizing the types of transformations and the role of the sulfinate.

| Transformation Type | Catalytic System | Role of Aryl Sulfinate | Key Intermediate |

| Aryl Sulfone Synthesis | Dual Photoredox/Nickel | Sulfonyl Radical Precursor/Coupling Partner | Sulfonyl Radical, Ni(III) complex |

| Asymmetric Carbosulfonylation | Dual Photoredox/Nickel with Chiral Ligand | Sulfonyl Radical Precursor | Sulfonyl Radical, Chiral (alkyl)Ni(I) species |

| Hydroxysulfonylation | Photoredox or Chemical Initiation | Sulfonyl Radical Precursor | Sulfonyl Radical, Carbon-centered radical |

| 1,4-Sulfonylarylation of 1,3-Enynes | Dual Photoredox/Nickel | Sulfonyl Radical Precursor | Sulfonyl Radical, Vinyl Radical |

Ionic Reactions and Nucleophilic/Electrophilic Behavior

This compound, as an aryl sulfinate salt, is a versatile chemical intermediate capable of participating in a wide array of ionic reactions. acs.org Its reactivity is primarily dictated by the sulfinate anion, [2-Br-3-CH₃C₆H₃SO₂]⁻, which can exhibit dual nucleophilic and electrophilic characteristics depending on the reaction conditions and partners.

Nucleophilic Reactivity of the Sulfinate Anion in Substitution Reactions

The sulfinate anion is an effective sulfur-centered nucleophile, readily participating in reactions that form new carbon-sulfur (C-S) or nitrogen-sulfur (N-S) bonds. rsc.org This nucleophilicity is central to its role in substitution reactions, particularly in the synthesis of sulfones and sulfonamides. rsc.org

One of the most significant applications of this nucleophilic character is in metal-catalyzed cross-coupling reactions. nih.gov In these transformations, the sulfinate anion couples with aryl, heteroaryl, or vinyl halides to produce a diverse range of sulfones. nih.gov For instance, photoredox/nickel dual catalysis has proven effective for this purpose, allowing the reaction to proceed at room temperature with high functional group tolerance. nih.gov The sulfinate salt acts as a versatile coupling partner, reacting with various organic halides to form the corresponding sulfone derivatives. rsc.org

Table 1: Representative Nucleophilic Substitution Reactions of Aryl Sulfinates

| Aryl Sulfinate | Coupling Partner | Catalyst/Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| Sodium p-toluenesulfinate | 4-Iodobenzonitrile | Pd or Cu-based catalysts | Diaryl Sulfone | Good to High |

| Sodium benzenesulfinate (B1229208) | (E)-β-bromostyrene | CuI in DMSO at 100 °C | (E)-vinyl sulfone | 61-73 |

| Various Aryl Sulfinates | Aryl Halides (I, Br, Cl) | Photoredox/Nickel Catalysis, rt | Aromatic Sulfone | Moderate to Good |

The data in this table is illustrative of general reactions involving aryl sulfinates and is based on findings from sources. rsc.orgnih.gov

Electrophilic Activation and Derivatization Strategies

While inherently nucleophilic, the sulfinate group can be converted into reactive electrophilic species under specific conditions. This transformation is a key strategy for derivatization. A primary method of activation involves oxidation, which can generate sulfonyl radicals (RSO₂•). nih.gov These radicals are electrophilic and can be trapped by various nucleophiles or participate in addition reactions.

Furthermore, oxidative coupling reactions provide another pathway for derivatization. For example, using reagents like iodine (I₂) or tert-butyl hydroperoxide (TBHP), sulfinates can react with amines to form sulfonamides or with 1,3-dicarbonyl compounds to yield β-dicarbonyl sulfones. rsc.org These methods highlight the synthetic flexibility of the sulfinate functional group, allowing it to serve as a precursor to a variety of other sulfur-containing moieties. nih.gov

Table 2: Derivatization of Aryl Sulfinates via Electrophilic Activation

| Starting Material | Reagent/Condition | Reactive Intermediate | Final Product |

|---|---|---|---|

| Aryl Sulfinate | Photoredox/Nickel Catalysis | Sulfonyl Radical (ArSO₂•) | Aryl Sulfone |

| Aryl Sulfinate + Amine | Iodine (I₂) | Electrophilic Sulfur Species | Sulfonamide |

| Aryl Sulfinate + 1,3-Diketone | Iodine (I₂) | Electrophilic Sulfur Species | β-keto Sulfone |

| Aryl Sulfinate + Diaryl Diselenide | Hypervalent Iodine | Electrophilic Sulfur Species | Selenosulfonate |

This table summarizes common derivatization strategies based on findings from sources. rsc.orgnih.gov

Influence of Substituents (Bromo, Methyl) on Reaction Pathways and Selectivity

The bromo and methyl groups attached to the aromatic ring of this compound are not mere spectators. They exert significant electronic and steric effects that modulate the reactivity of both the aromatic ring and the sulfinate functional group, thereby influencing reaction pathways and controlling regiochemical outcomes. lasalle.edulumenlearning.com

Electronic Effects on Aromatic Ring Activation and Reactivity

The reactivity of the benzene (B151609) ring is governed by the interplay of inductive and resonance effects from its substituents. lasalle.edunumberanalytics.com

Methyl Group (-CH₃): As an alkyl group, the methyl substituent at the 3-position is an electron-donating group (EDG). numberanalytics.com It pushes electron density into the aromatic ring primarily through an inductive effect, making the ring more electron-rich and thus more susceptible to attack by electrophiles (activating effect). numberanalytics.com

Table 3: Relative Electronic Influence of Substituents on Aromatic Rings

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|

| -CH₃ (Methyl) | Electron Donating | N/A (Hyperconjugation) | Activating | Ortho, Para |

| -Br (Bromo) | Electron Withdrawing | Electron Donating | Deactivating | Ortho, Para |

| -SO₂⁻ (Sulfinate) | Electron Withdrawing | Electron Withdrawing | Deactivating | Meta |

This table provides a generalized summary of substituent effects based on established chemical principles. lasalle.edulumenlearning.comnumberanalytics.com

Steric Hindrance and Regiochemical Outcomes in Sulfination and Subsequent Reactions

Steric hindrance refers to the physical blocking of a reaction site by bulky groups, which can prevent or slow down chemical reactions. youtube.com In this compound, the placement of the sulfinate group at position 1, the bromo group at position 2, and the methyl group at position 3 creates a sterically crowded environment on one side of the molecule.

This crowding has two major consequences:

Reactivity of the Sulfinate Group: The steric bulk from the adjacent bromo and methyl groups can impede the approach of the sulfinate anion to an electrophilic center. youtube.com This hindrance is particularly relevant in Sₙ2-type reactions, where the nucleophile must attack from a specific trajectory. youtube.com Consequently, the compound may react more slowly in nucleophilic substitution reactions compared to less-substituted aryl sulfinates like sodium benzenesulfinate.

Regiochemistry of Aromatic Ring Reactions: For reactions occurring directly on the aromatic ring, such as further electrophilic substitution, the steric hindrance will strongly influence the position of the incoming group. The positions adjacent to the bulky substituents (e.g., position 6) are sterically shielded. Therefore, reactions are more likely to occur at the less hindered positions of the ring, leading to specific regiochemical outcomes.

This interplay between electronic directing effects and steric hindrance is crucial for predicting the products of reactions involving this molecule.

Strategic Utilization of Sodium 2 Bromo 3 Methylbenzene 1 Sulfinate in Advanced Organic Synthesis

Construction of Complex Organosulfur Motifs

The sulfinate moiety of Sodium 2-bromo-3-methylbenzene-1-sulfinate is a versatile functional group, capable of acting as a nucleophile or a radical precursor to form a variety of sulfur-containing compounds. rsc.org This reactivity is fundamental to its application in constructing key organosulfur structures.

Aryl Sulfones: Aryl sulfones are prevalent structures in medicinal chemistry and materials science. This compound serves as an excellent precursor for these motifs via C-S bond formation. Common strategies include transition-metal-catalyzed cross-coupling reactions with aryl halides or the arylation with diaryliodonium salts. nih.gov For instance, copper(I)-catalyzed coupling with various aryl iodides and bromides provides a direct route to unsymmetrical diaryl sulfones. organic-chemistry.org Furthermore, a transition-metal-free approach involves the reaction of the sulfinate with o-silyl aryl triflates, which act as aryne precursors, to afford diverse sulfone structures under mild conditions. organic-chemistry.org The sulfinate can also be generated in situ from organometallic reagents and an SO₂ surrogate like DABSO, followed by trapping with electrophiles in a one-pot synthesis. nih.gov

Table 1: Representative Synthesis of Aryl Sulfones This table illustrates the potential scope of aryl sulfone synthesis starting from this compound based on established methods for arylsulfinates.

| Electrophile Partner | Catalyst/Conditions | Product |

| Iodobenzene | CuI, Ligand, Base | 1-bromo-2-((phenylsulfonyl)methyl)-3-methylbenzene |

| Benzyl Bromide | Base, Solvent (e.g., DMF) | 1-bromo-2-(benzylsulfonyl)-3-methylbenzene |

| Diphenyliodonium Triflate | Transition-metal-free | 1-bromo-2-((phenylsulfonyl)methyl)-3-methylbenzene |

| 2-(Trimethylsilyl)phenyl triflate | CsF or TBAF | 1-bromo-2-(phenylsulfonyl)-3-methylbenzene |

Sulfonamides: The sulfonamide functional group is a cornerstone of many pharmaceutical agents. This compound can be readily converted into sulfonamides through N-S bond formation. A highly effective method is the copper-catalyzed aerobic oxidative coupling with a wide range of primary and secondary amines. rsc.org Metal-free alternatives have also been developed, such as the direct coupling of amines and sodium sulfinates mediated by molecular iodine at room temperature. rsc.org These methods are generally tolerant of various functional groups on the amine coupling partner, allowing for the synthesis of a diverse library of sulfonamides derived from the 2-bromo-3-methylphenyl scaffold.

Table 2: Synthesis of Sulfonamides from this compound This table shows representative transformations based on general protocols for sulfonamide synthesis from sodium arylsulfinates.

| Amine Partner | Catalyst/Reagent | Product |

| Aniline | Cu(OAc)₂, O₂ | N-phenyl-2-bromo-3-methylbenzenesulfonamide |

| Piperidine | I₂, Base | 1-((2-bromo-3-methylphenyl)sulfonyl)piperidine |

| Benzylamine | CuI, DMSO | N-benzyl-2-bromo-3-methylbenzenesulfonamide |

| tert-Butylamine | I₂, K₂CO₃ | N-(tert-butyl)-2-bromo-3-methylbenzenesulfonamide |

Vinyl Sulfones: As versatile Michael acceptors and dienophiles, vinyl sulfones are important intermediates in organic synthesis. researchgate.net this compound can be used to synthesize these compounds through several established protocols. One approach involves the reaction with alkenes in the presence of an oxidizing system, such as potassium iodide and sodium periodate, which generates a sulfonyl radical intermediate that adds to the double bond. researchgate.net Another strategy is the reaction with 1,2-dihaloethanes, which proceeds without a catalyst to yield the corresponding vinyl sulfone. organic-chemistry.org

Acetylenic Sulfones: Acetylenic sulfones are valuable precursors for a variety of organic transformations. Their synthesis can be achieved from this compound in a two-step sequence. First, the reaction of an alkyne with the sulfinate salt in the presence of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) and sodium iodide yields a β-iodovinyl sulfone intermediate. Subsequent treatment of this intermediate with a base, such as potassium carbonate, induces elimination of hydrogen iodide to afford the desired acetylenic sulfone. organic-chemistry.org

Thiosulfonates are compounds containing an S-S(O)₂ linkage and are notable for their reactivity as sulfenylating agents. This compound can be converted to thiosulfonates through several pathways. Symmetrical thiosulfonates can be formed via a disproportionate coupling reaction mediated by reagents like BF₃·OEt₂ or hydroiodic acid. rsc.orgresearchgate.net Unsymmetrical thiosulfonates are accessible through the copper- or iron-catalyzed aerobic coupling of the sulfinate with thiols. rsc.org Furthermore, under specific reductive conditions (e.g., using HI), sodium sulfinates can serve as precursors for sulfenylating species (RS-I), which can then react with nucleophiles like indoles to form 3-sulfenylindoles. researchgate.netresearchgate.net

Role as a Functional Building Block in Cascade and Multicomponent Reactions

The ability of sodium sulfinates to serve as precursors to sulfonyl radicals makes them highly valuable in designing cascade and multicomponent reactions. rsc.org A prominent example is the three-component, one-pot synthesis of sulfones. nih.gov In this approach, an organometallic reagent (e.g., a Grignard or organolithium reagent) reacts with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) to generate a metal sulfinate in situ. This intermediate is then immediately trapped by an electrophile, such as an alkyl halide or an epoxide, to construct the final sulfone product in a single operation. nih.gov This strategy allows for the rapid assembly of complex sulfones from simple precursors, bypassing the need to isolate the sulfinate salt itself. The 2-bromo-3-methylphenyl moiety can be introduced via the initial organometallic reagent, making this a powerful tool for diversity-oriented synthesis.

Applications in the Synthesis of Functional Organic Materials (Excluding Medicinal Applications)

While direct applications of this compound in materials science are not extensively documented, the aryl sulfone motifs derived from it are of significant interest. The sulfone group (-SO₂-) is a rigid, polar, and highly stable functional group known to impart desirable properties to organic materials. Its strong electron-withdrawing nature and ability to disrupt conjugation can be used to tune the electronic properties of organic semiconductors and dyes.

Furthermore, aryl sulfones are key building blocks for high-performance engineering thermoplastics, such as poly(ether sulfone) (PES) and polysulfone (PSU). These materials are prized for their exceptional thermal stability, chemical resistance, and mechanical strength. Sulfones synthesized from this compound could potentially be functionalized (e.g., via the bromine handle) and polymerized to create novel polymers with tailored properties for applications in aerospace, electronics, and membrane technologies.

Development of Novel Synthetic Transformations Leveraging the Sulfinate Moiety

The rich chemistry of the sulfinate group continues to inspire the development of new synthetic methods. Beyond its classic role as a nucleophile, the sulfinate moiety of this compound can be leveraged in more advanced transformations.

One major area of innovation is its use in desulfitative cross-coupling reactions. In these processes, the sulfinate acts as a surrogate for an aryl group, coupling with a partner while extruding sulfur dioxide (SO₂). This has been demonstrated in the copper-catalyzed N-arylation of sulfonamides and NH-sulfoximines with sodium arylsulfinates, providing a novel route to form N-aryl bonds. organic-chemistry.org

Another frontier is the generation of sulfonyl radicals under photoredox or electrochemical conditions. These highly reactive intermediates can participate in a wide range of transformations that are difficult to achieve through traditional thermal methods, including radical-polar crossover reactions and novel cyclization cascades. The development of such methods expands the synthetic utility of this compound far beyond its traditional role, enabling the construction of intricate molecular architectures under mild and controlled conditions.

Advanced Spectroscopic and Structural Elucidation of Sodium 2 Bromo 3 Methylbenzene 1 Sulfinate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural elucidation of "Sodium 2-bromo-3-methylbenzene-1-sulfinate" in solution. The technique provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the unambiguous assignment of atoms within the molecule's framework.

Multi-dimensional NMR Techniques for Structural Assignment

To unequivocally assign the proton (¹H) and carbon (¹³C) signals of "this compound," a suite of multi-dimensional NMR experiments is employed. These techniques resolve spectral overlap that can occur in one-dimensional spectra and reveal through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons on the benzene (B151609) ring. For "this compound," this would show correlations between the protons at positions 4, 5, and 6 of the aromatic ring, aiding in their sequential assignment.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates the chemical shifts of protons with their directly attached carbon atoms. The HSQC spectrum would allow for the direct assignment of the ¹³C signals for the aromatic CH groups and the methyl group based on the previously assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in assigning the quaternary carbon atoms of the benzene ring (C1, C2, and C3) by observing correlations from the methyl protons and the aromatic protons. For instance, the protons of the methyl group would show a correlation to the C3 and C2 carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of nuclei. In this case, a NOESY spectrum could confirm the substitution pattern by showing through-space interactions between the methyl group protons and the proton at the C4 position of the benzene ring.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in D₂O

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | ~145.0 | H4 → C1, H6 → C1 |

| 2 | - | ~125.0 | H4 → C2, CH₃ → C2 |

| 3 | - | ~140.0 | H4 → C3, H5 → C3, CH₃ → C3 |

| 4 | ~7.60 (d) | ~130.0 | H5 → C4, H6 → C4 |

| 5 | ~7.20 (t) | ~128.0 | H4 → C5, H6 → C5 |

| 6 | ~7.50 (d) | ~135.0 | H4 → C6, H5 → C6 |

| CH₃ | ~2.40 (s) | ~20.0 | C2, C3 |

Note: The chemical shift values are hypothetical and are based on typical values for similar aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes. For "this compound," DNMR could be employed to investigate the conformational dynamics related to the rotation around the C-S bond. umich.edu The sulfinate group is not cylindrically symmetrical, and hindered rotation around the C-S bond could lead to the existence of different rotational isomers (rotamers).

By monitoring the NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the different conformers might be observed. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at high temperatures. hhu.de Analysis of the line shapes at different temperatures allows for the determination of the activation energy (ΔG‡) for the rotational barrier. While specific studies on this molecule are not available, related research on sulfonamides and other sterically hindered aromatic compounds has demonstrated the utility of DNMR in quantifying such dynamic processes. umich.edu

Single-Crystal X-ray Diffraction Analysis

Solid-State Molecular Conformation and Packing Arrangements

A single-crystal X-ray diffraction study of "this compound" would reveal the precise geometry of the molecule. The analysis would confirm the substitution pattern on the benzene ring and provide accurate measurements of the C-Br, C-S, and S-O bond lengths and the angles between them. The conformation of the sulfinate group relative to the plane of the benzene ring would be of particular interest, as steric hindrance between the bromine atom, the methyl group, and the sulfinate group would likely lead to a non-planar arrangement.

The crystal structure would also elucidate the packing of the molecules in the crystal lattice. This includes the arrangement of the sodium cations and the 2-bromo-3-methylbenzene-1-sulfinate anions. The coordination environment of the sodium ion, including its interactions with the oxygen atoms of the sulfinate group and potentially with water molecules if it crystallizes as a hydrate, would be determined.

Analysis of Intermolecular Interactions and Crystal Engineering Aspects

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. mdpi.com For "this compound," these would include:

Ionic Interactions: The primary interaction would be the electrostatic attraction between the positively charged sodium ions (Na⁺) and the negatively charged sulfinate groups (-SO₂⁻).

Hydrogen Bonding: While the anion itself does not have strong hydrogen bond donors, if water molecules are present in the crystal lattice, they would likely participate in hydrogen bonding with the oxygen atoms of the sulfinate group.

Halogen Bonding: The bromine atom on the aromatic ring could participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom, such as an oxygen atom from a neighboring sulfinate group. rsc.org

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, contributing to the stability of the crystal lattice. nih.gov

Understanding these interactions is fundamental to crystal engineering, which aims to design and synthesize crystalline materials with desired properties. mdpi.com The analysis of the crystal structure of "this compound" would provide valuable insights into the supramolecular synthons formed by sulfinate salts.

Table 2: Expected Key Crystallographic Parameters for this compound

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Bond Length (Å) | C-Br, C-S, S-O |

| Bond Angles (°) | C-C-C, C-S-O, O-S-O |

| Torsion Angles (°) | e.g., C-C-S-O |

| Intermolecular Contacts (Å) | Na···O, C-H···O, Br···O |

Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For "this compound," mass spectrometry, particularly with tandem mass spectrometry (MS/MS) capabilities, would be employed to elucidate its fragmentation pathways upon ionization.

Electrospray ionization (ESI) in negative ion mode would likely be the method of choice for analyzing the 2-bromo-3-methylbenzene-1-sulfinate anion. The initial mass spectrum would show a prominent peak corresponding to the molecular ion [C₇H₆BrO₂S]⁻.

Subsequent MS/MS analysis of this parent ion would involve collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions would provide structural information. Plausible fragmentation pathways could include:

Loss of SO₂: A common fragmentation for sulfinates is the loss of sulfur dioxide, which would result in a fragment ion corresponding to the 2-bromo-3-methylphenyl anion.

Loss of Br: Cleavage of the C-Br bond could lead to the loss of a bromine radical, although this is less common in negative ion mode.

Ring Fragmentation: At higher collision energies, fragmentation of the aromatic ring itself could occur.

Table 3: Plausible Mass Spectrometry Fragmentation Data for the 2-bromo-3-methylbenzene-1-sulfinate Anion

| m/z (proposed) | Proposed Formula | Proposed Fragmentation |

| 233/235 | [C₇H₆BrO₂S]⁻ | [M]⁻ (Parent Ion) |

| 169/171 | [C₇H₆Br]⁻ | [M - SO₂]⁻ |

| 154 | [C₇H₇O₂S]⁻ | [M - Br]⁻ |

Note: The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio would result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For this compound, the theoretical monoisotopic mass of the sulfinate anion ([C7H6BrO2S]⁻) can be calculated with high precision. This calculated mass serves as a benchmark for comparison with experimental data, allowing for confident confirmation of the chemical formula.

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern in the mass spectrum, where the M and M+2 peaks appear with nearly equal intensity. This distinctive pattern is a key signature for identifying brominated compounds.

Below is a data table summarizing the theoretical and hypothetical experimental HRMS data for the 2-bromo-3-methylbenzene-1-sulfinate anion. The high degree of accuracy, typically within a few parts per million (ppm), afforded by HRMS, allows for the confident assignment of the elemental composition, distinguishing it from other potential isobaric species.

| Parameter | Value |

| Molecular Formula | C₇H₆BrO₂S⁻ |

| Calculated Monoisotopic Mass | 232.9275 u |

| Hypothetical Experimental Mass | 232.9273 u |

| Mass Difference | -0.0002 u |

| Accuracy | -0.86 ppm |

| ⁷⁹Br Isotope Peak (M) | 232.9275 u |

| ⁸¹Br Isotope Peak (M+2) | 234.9254 u |

Note: The table displays data for the anion, as the sodium salt would typically be analyzed in its dissociated form.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Intermediates

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating fragmentation pathways and identifying potential mechanistic intermediates. For the 2-bromo-3-methylbenzene-1-sulfinate anion, collision-induced dissociation (CID) would likely initiate fragmentation at the weakest bonds.

Plausible fragmentation pathways for the [C₇H₆BrO₂S]⁻ ion include:

Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for sulfinates and related compounds is the neutral loss of SO₂, which would result in the formation of a 2-bromo-3-methylphenyl anion.

Carbon-Sulfur Bond Cleavage: Scission of the C-S bond could lead to the formation of a benzenesulfinate (B1229208) anion fragment and a bromomethylphenyl radical, or vice versa, depending on the charge distribution.

Carbon-Bromine Bond Cleavage: The C-Br bond is also susceptible to cleavage, which would result in the loss of a bromine radical and the formation of a methylbenzenesulfinate anion.

The study of these fragmentation patterns can help in understanding the intrinsic stability of different parts of the molecule and can be used to differentiate it from its isomers.

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Neutral Loss |

| 232.9 (⁷⁹Br) / 234.9 (⁸¹Br) | Loss of Sulfur Dioxide | 168.9 (⁷⁹Br) / 170.9 (⁸¹Br) | SO₂ |

| 232.9 (⁷⁹Br) / 234.9 (⁸¹Br) | C-S Bond Cleavage | 155.0 | C₇H₆Br |

| 232.9 (⁷⁹Br) / 234.9 (⁸¹Br) | C-Br Bond Cleavage | 153.0 | Br |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. researcher.life Each technique provides complementary information based on the vibrational modes of the molecular bonds. researcher.life

For this compound, the key functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group (CH₃) will exhibit stretching vibrations in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of characteristic peaks between 1600 and 1450 cm⁻¹.

S=O Stretching: The sulfinate group (S=O) is expected to show a strong absorption band in the infrared spectrum, typically in the range of 1100-1000 cm⁻¹.

C-S Stretching: The carbon-sulfur bond vibration is generally weaker and appears in the 800-600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond vibration is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ range.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all its key structural components.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Aromatic C-H | Stretching | 3100-3000 (medium) | 3100-3000 (strong) |

| Aliphatic C-H (CH₃) | Stretching | 3000-2850 (medium) | 3000-2850 (medium) |

| Aromatic C=C | Stretching | 1600-1450 (strong to medium) | 1600-1450 (strong) |

| Sulfinate S=O | Stretching | 1100-1000 (strong) | 1100-1000 (medium) |

| Aromatic C-H | Out-of-plane Bending | 900-675 (strong) | 900-675 (weak) |

| C-S | Stretching | 800-600 (weak to medium) | 800-600 (medium) |

| C-Br | Stretching | 600-500 (medium) | 600-500 (strong) |

Theoretical and Computational Chemistry Studies on Sodium 2 Bromo 3 Methylbenzene 1 Sulfinate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the electronic structure and properties of organic molecules, including aryl sulfinates.

DFT calculations can elucidate the electronic structure of the 2-bromo-3-methylbenzene-1-sulfinate anion. The distribution of electron density and the nature of the molecular orbitals are dictated by the interplay of the electron-withdrawing bromo group and the electron-donating methyl group, along with the sulfinate moiety.

The bromine atom, being highly electronegative, withdraws electron density from the aromatic ring through an inductive effect. Conversely, the methyl group donates electron density via hyperconjugation. The sulfinate group (-SO₂⁻) is a strong electron-withdrawing group. These competing effects influence the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is expected to be localized primarily on the aromatic ring and the sulfinate group, representing the regions most susceptible to electrophilic attack. The LUMO, conversely, would indicate the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-bromo-3-methylbenzene-1-sulfinate Anion

| Molecular Orbital | Energy (eV) | Description of Localization |

| HOMO | -5.8 | Primarily on the sulfinate oxygen atoms and delocalized across the π-system of the benzene (B151609) ring. |

| LUMO | -1.2 | Predominantly located on the aromatic ring, with significant contributions from the carbon atoms bonded to the bromine and sulfinate groups. |

| HOMO-LUMO Gap | 4.6 | Indicates moderate chemical stability. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar substituted aryl sulfinates.

DFT calculations are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of compounds. chemaxon.com The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating NMR chemical shifts with good accuracy. researchgate.netnih.gov

The predicted ¹H and ¹³C NMR chemical shifts for Sodium 2-bromo-3-methylbenzene-1-sulfinate would reflect the electronic environment of each nucleus. The electron-withdrawing bromine atom would cause a downfield shift (higher ppm) for nearby protons and carbons, while the electron-donating methyl group would cause an upfield shift (lower ppm).

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for the 2-bromo-3-methylbenzene-1-sulfinate Anion

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

| C1 (-SO₂⁻) | 145.2 | H4 | 7.65 |

| C2 (-Br) | 120.5 | H5 | 7.20 |

| C3 (-CH₃) | 138.9 | H6 | 7.50 |

| C4 | 130.1 | CH₃ | 2.40 |

| C5 | 128.4 | ||

| C6 | 132.6 | ||

| CH₃ | 22.7 |

Note: These are hypothetical values calculated based on established substituent effects and DFT methodologies for substituted benzenes.

Similarly, DFT can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of the molecule. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as stretching and bending modes of the C-Br, C-S, S=O, and C-H bonds.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for the 2-bromo-3-methylbenzene-1-sulfinate Anion

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| S=O Asymmetric Stretch | 1050 - 1100 | Strong |

| S=O Symmetric Stretch | 980 - 1020 | Strong |

| C-S Stretch | 680 - 750 | Medium |

| C-Br Stretch | 550 - 650 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| CH₃ Asymmetric Stretch | 2950 - 2980 | Medium |

Note: These frequency ranges are typical for the specified functional groups and are predictable via DFT calculations.

Reaction Mechanism Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of reaction pathways, intermediates, and transition states.

For reactions involving this compound, such as nucleophilic substitution or radical reactions, DFT can be used to locate the transition state (TS) structures. researchgate.net The transition state is the highest energy point along the reaction coordinate and represents the kinetic bottleneck of the reaction. libretexts.orgyoutube.com

By calculating the energies of the reactants, transition state, and products, the activation energy (energy barrier) for the reaction can be determined. This energy barrier is crucial for predicting the reaction rate. For instance, in a hypothetical SₙAr reaction where a nucleophile displaces the bromine atom, computational models would calculate the energy required to form the Meisenheimer-like intermediate and the subsequent transition state for the departure of the bromide ion.

Table 4: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution Reaction

| Species | Relative Free Energy (kcal/mol) |

| Reactants (Aryl Sulfinate + Nucleophile) | 0.0 |

| Transition State 1 (TS1) | +18.5 |

| Intermediate Complex | +5.2 |

| Transition State 2 (TS2) | +15.8 |

| Products | -10.3 |

Note: This data is illustrative for a generic SₙAr reaction and demonstrates the type of information obtained from reaction mechanism modeling.

Solvents can significantly influence reaction kinetics and mechanisms, particularly for reactions involving charged species like the sulfinate anion. nih.govlibretexts.org Computational models can incorporate solvent effects using either implicit or explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, at a higher computational cost.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics simulations provide insights into these aspects.

Conformational analysis of the 2-bromo-3-methylbenzene-1-sulfinate anion would involve exploring the potential energy surface with respect to the rotation around the C-S bond. DFT calculations can determine the relative energies of different conformers (rotamers). rsc.orgrsc.org Steric hindrance between the bulky bromo and sulfinate groups in the ortho position could restrict rotation and favor a specific conformation where these groups are oriented to minimize steric clash.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a solvent over time. MD simulations model the movement of atoms based on a force field, providing a trajectory that reveals information about conformational changes, solvation structure, and interactions with other molecules. For an ionic compound like this, MD simulations could model the dissociation of the sodium salt in solution and the hydration shell around the sulfinate anion and the sodium cation. Such simulations are particularly useful for understanding the behavior of related surfactant molecules at interfaces.

Emerging Research Directions and Future Perspectives for Sodium 2 Bromo 3 Methylbenzene 1 Sulfinate Chemistry

Integration with Flow Chemistry and Continuous Processing Methodologies

There is no available research to suggest that Sodium 2-bromo-3-methylbenzene-1-sulfinate has been integrated into flow chemistry or continuous processing systems. Such methodologies offer advantages in safety, scalability, and reaction control, but their application to this specific sulfinate salt has not been reported.

Advancements in Photocatalytic and Electrocatalytic Methodologies for Sustainable Synthesis

The application of this compound as a precursor or catalyst in photocatalytic or electrocatalytic reactions is not described in the current scientific literature. These sustainable methods utilize light or electrical energy to drive chemical transformations, but studies specifically involving this compound are absent.

Chemo- and Regioselective Functionalization of Unreactive C(sp3)-H Bonds

While the selective functionalization of C(sp3)-H bonds is a significant goal in organic synthesis, there are no documented studies where this compound is used as a reagent or catalyst to achieve such transformations. Research in this area focuses on developing powerful catalysts that can activate strong C-H bonds, but the involvement of this particular compound has not been reported.

Development of Recyclable and Heterogeneous Catalytic Systems

No information is available on the use of this compound in the development of recyclable or heterogeneous catalytic systems. These systems are crucial for sustainable chemistry as they allow for the easy separation and reuse of catalysts, but research has not yet extended to include this specific sulfinate.

Exploration of Unexplored Reactivity Modes and Novel Transformations

The exploration of new chemical reactions and reactivity for this compound remains an open area of inquiry. Currently, there are no published reports detailing novel transformations or unique reactivity modes associated with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.